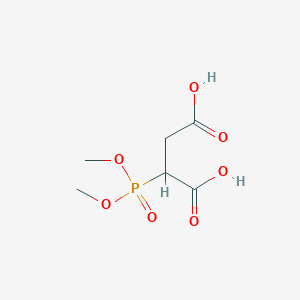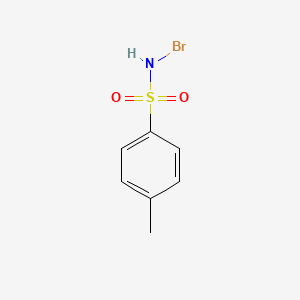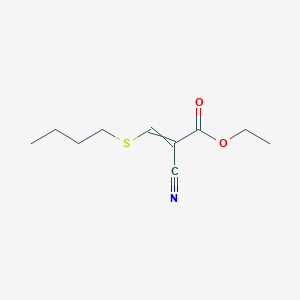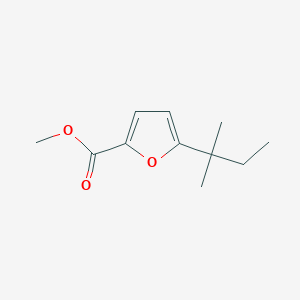
2-(Dimethoxyphosphoryl)butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethoxyphosphoryl)butanedioic acid is an organophosphorus compound with the molecular formula C6H11O7P It is characterized by the presence of a butanedioic acid backbone with a dimethoxyphosphoryl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxyphosphoryl)butanedioic acid typically involves the reaction of butanedioic acid derivatives with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economic viability of the production process. Purification steps, such as crystallization or distillation, are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethoxyphosphoryl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The dimethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine oxide derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Dimethoxyphosphoryl)butanedioic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug formulations.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(Dimethoxyphosphoryl)butanedioic acid involves its interaction with molecular targets, such as enzymes or receptors. The dimethoxyphosphoryl group can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The pathways involved may include phosphorylation or dephosphorylation processes, which are critical in regulating cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinic Acid:
Malathion: An organophosphorus insecticide with a similar phosphoric acid ester structure.
Dimethyl Phosphite: A precursor used in the synthesis of 2-(Dimethoxyphosphoryl)butanedioic acid.
Uniqueness
This compound is unique due to the presence of the dimethoxyphosphoryl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
92780-64-8 |
|---|---|
Molekularformel |
C6H11O7P |
Molekulargewicht |
226.12 g/mol |
IUPAC-Name |
2-dimethoxyphosphorylbutanedioic acid |
InChI |
InChI=1S/C6H11O7P/c1-12-14(11,13-2)4(6(9)10)3-5(7)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10) |
InChI-Schlüssel |
MHYBTUDDHCNROR-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C(CC(=O)O)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(Propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14353019.png)





![Ethyl 4-[[methyl(nitroso)carbamoyl]amino]benzoate](/img/structure/B14353041.png)

![(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone](/img/structure/B14353050.png)
![3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14353055.png)
![3-Methyl-1-(4'-pentyl[1,1'-biphenyl]-4-yl)pentan-1-one](/img/structure/B14353073.png)
![Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14353079.png)
